1,4-Benzènediméthanol-d4

Vue d'ensemble

Description

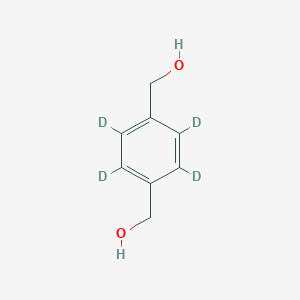

1,4-Di(hydroxymethyl)benzene-d4, also known as 1,4-Benzenedimethanol-d4, is a deuterium-labeled compound. It is a derivative of 1,4-Benzenedimethanol where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields.

Applications De Recherche Scientifique

1,4-Di(hydroxymethyl)benzene-d4 has numerous applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.

Industry: Applied in the production of specialty chemicals and materials

Mécanisme D'action

Target of Action

1,4-Benzenedimethanol-d4 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium, a stable heavy isotope of hydrogen, can be incorporated into drug molecules to act as tracers . This allows for the tracking and quantitation of the drug in the body, providing valuable information about the drug’s distribution and metabolism .

Biochemical Pathways

The incorporation of deuterium into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Pharmacokinetics

The use of deuterium in drug molecules has been noted to potentially affect their pharmacokinetic profiles .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the behavior of drug molecules in the body .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Di(hydroxymethyl)benzene-d4 can be synthesized through several methods. One common approach involves the deuteration of 1,4-Benzenedimethanol using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires controlled conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of 1,4-Di(hydroxymethyl)benzene-d4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Di(hydroxymethyl)benzene-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields various alcohol derivatives.

Substitution: Results in the formation of different substituted benzene derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,4-Benzenedimethanol: The non-deuterated version of 1,4-Di(hydroxymethyl)benzene-d4.

1,4-Dimethylolbenzene: Another derivative with similar structural properties.

1,4-Xylylene glycol: A related compound with hydroxyl groups attached to the benzene ring.

Uniqueness

1,4-Di(hydroxymethyl)benzene-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various analytical techniques .

Activité Biologique

1,4-Di(hydroxymethyl)benzene-d4, also known as d4-hydroquinone, is a deuterated derivative of hydroquinone. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals and industrial processes.

- Chemical Formula : C8H6D4O2

- Molecular Weight : 142.19 g/mol

- CAS Number : 589-29-7

Biological Activity Overview

The biological activity of 1,4-Di(hydroxymethyl)benzene-d4 can be categorized into several key areas:

Antiproliferative Effects

Research indicates that compounds structurally related to hydroquinone exhibit antiproliferative effects on various mammalian cell lines. For instance, benzopsoralens, which share structural similarities with hydroquinone derivatives, have shown significant antiproliferative activity attributed to their ability to inhibit topoisomerase II, a crucial enzyme in DNA replication and repair . This inhibition can lead to reduced cell proliferation and potential applications in cancer therapy.

Antioxidant Activity

Hydroquinone and its derivatives are known for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells, which is essential for preventing cellular damage and maintaining overall health. The presence of hydroxymethyl groups enhances the electron-donating ability of these compounds, contributing to their antioxidant capacity.

Environmental Impact

1,4-Di(hydroxymethyl)benzene-d4's environmental behavior has been studied concerning its persistence and bioaccumulation potential. It meets criteria for being very persistent (vP) and very bioaccumulative (vB), raising concerns about its long-term effects in ecosystems . Understanding these properties is vital for assessing risks associated with its use in industrial applications.

Study on Antiproliferative Activity

A study conducted on various hydroxymethyl-substituted benzopsoralens demonstrated that compounds with specific substitutions at the 3, 5, 8, and 11 positions showed marked antiproliferative effects when tested against mammalian cells. The results indicated that these compounds could serve as potential candidates for photochemotherapy .

| Compound | Position of Hydroxymethyl Group | Antiproliferative Activity |

|---|---|---|

| BP | 3 | High |

| 7b | 5 | Moderate |

| 7c | 11 | High |

Synthesis of Hydroquinone Derivatives

Research focusing on the synthesis of hydroquinone from bioderived feedstock explored the conversion of various substrates into valuable aromatic compounds. The study highlighted the role of acid-catalyzed intramolecular aldol condensation in producing hydroquinone derivatives with high yields . This method showcases the potential for sustainable production processes that utilize renewable resources.

Propriétés

IUPAC Name |

[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVAOONFBYYRHY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.